
2,5-Bis(trimethylsilylethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis((trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two trimethylsilyl groups attached to ethynyl groups at the 2 and 5 positions of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Bis((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction. One common method involves the reaction between 2,5-dibromoaniline and trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,5-Bis((trimethylsilyl)ethynyl)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis((trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile starting material for medicinal chemistry.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its ability to introduce functional groups that enhance material properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis((trimethylsilyl)ethynyl)aniline depends on its specific application and the chemical reactions it undergoes. In general, the compound’s effects are mediated through its ability to interact with various molecular targets, such as enzymes or receptors. The trimethylsilyl groups can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules. The ethynyl groups can participate in conjugation and electron transfer processes, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Trimethylsilyl)ethynyl]aniline
- 4-[(Trimethylsilyl)ethynyl]aniline
- 2-[(Trimethylsilyl)ethynyl]anisole
Uniqueness
2,5-Bis((trimethylsilyl)ethynyl)aniline is unique due to the presence of two trimethylsilyl groups at the 2 and 5 positions of the aniline ring This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with only one trimethylsilyl group
Eigenschaften
IUPAC Name |
2,5-bis(2-trimethylsilylethynyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NSi2/c1-18(2,3)11-9-14-7-8-15(16(17)13-14)10-12-19(4,5)6/h7-8,13H,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZOINJOWXGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)C#C[Si](C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00785406 |
Source


|
| Record name | 2,5-Bis[(trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00785406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437657-37-9 |
Source


|
| Record name | 2,5-Bis[(trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00785406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)

![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)

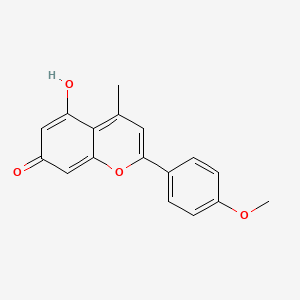
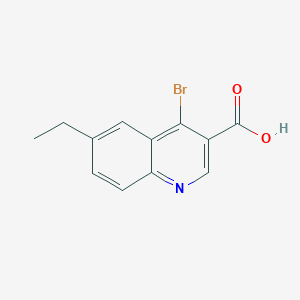
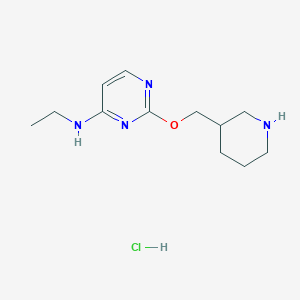
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)

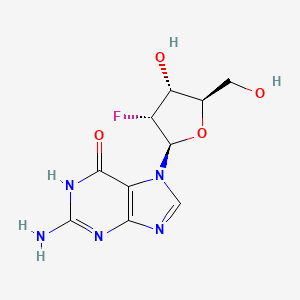
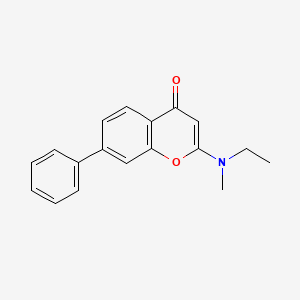
![9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine](/img/structure/B11844813.png)
